molecular formula C17H14O5 B1666651 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid CAS No. 33458-93-4

6-Isopropoxy-9-oxoxanthene-2-carboxylic acid

Cat. No. B1666651
CAS RN: 33458-93-4
M. Wt: 298.29 g/mol
InChI Key: AQFFXPQJLZFABJ-UHFFFAOYSA-N
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Description

6-Isopropoxy-9-oxoxanthene-2-carboxylic acid, also known as AH 6809, is a member of xanthones . It has the molecular formula C17H14O5 and a molecular weight of 298.29 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 9-oxo-6-propan-2-yloxyxanthene-2-carboxylic acid . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid are not available, it’s known that this compound has affinity for the human EP2 receptor .


Physical And Chemical Properties Analysis

This compound is a crystalline solid or supercooled liquid . It has a molecular weight of 298.29 g/mol .

Scientific Research Applications

    • Application Summary : AH6809 is used as a prostaglandin E2 receptor 1 & 2 (EP1/2) antagonist . It is used to analyze its effects on cyclooxygenase-2 /prostaglandin E2 (COX-2/PGE2) signaling in the angiogenic feedback of endothelial cells to hypoxia .
    • Results or Outcomes : The results of these studies would provide insights into the role of EP1/2 in angiogenic feedback to hypoxia .
    • Application Summary : AH6809 is used as an EP2 antagonist to study its effects on tumor angiogenesis in human prostate cancer cell lines .
    • Results or Outcomes : The outcomes of these studies could provide valuable information about the role of EP2 in tumor angiogenesis .
    • Application Summary : AH6809 has been used as an EP2 antagonist to analyze its effects on the overexpression of amyloid precursor protein (APP) .
    • Results or Outcomes : The outcomes of these studies could provide valuable information about the role of EP2 in the overexpression of APP .
    • Application Summary : AH6809 plays a role in antagonizing the proliferation of non-small cell lung cancer cell lines .
    • Results or Outcomes : The outcomes of these studies could provide valuable information about the role of AH6809 in antagonizing the proliferation of non-small cell lung cancer cell lines .

properties

IUPAC Name

9-oxo-6-propan-2-yloxyxanthene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-9(2)21-11-4-5-12-15(8-11)22-14-6-3-10(17(19)20)7-13(14)16(12)18/h3-9H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFFXPQJLZFABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187106
Record name 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropoxy-9-oxoxanthene-2-carboxylic acid

CAS RN

33458-93-4
Record name 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033458934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Isopropoxy-9-oxoxanthene-2-carboxylic acid
Reactant of Route 2
6-Isopropoxy-9-oxoxanthene-2-carboxylic acid
Reactant of Route 3
6-Isopropoxy-9-oxoxanthene-2-carboxylic acid
Reactant of Route 4
6-Isopropoxy-9-oxoxanthene-2-carboxylic acid
Reactant of Route 5
6-Isopropoxy-9-oxoxanthene-2-carboxylic acid
Reactant of Route 6
6-Isopropoxy-9-oxoxanthene-2-carboxylic acid

Citations

For This Compound
200
Citations
DF Woodward, DJ Pepperl, TH Burkey… - Biochemical …, 1995 - Elsevier
… we discovered that the putative EP, receptor antagonist 6-isopropoxy-9-oxoxanthene-2-carboxylic acid (AH 6809) also has affinity for the human EP, receptor. Moreover, AH 6809 …
Number of citations: 123 www.sciencedirect.com
X Zhang, M Zhao, MA Rudek, P He… - … of Chromatography B, 2007 - Elsevier
… The calculated peak area ratios of DMXAA to 6-isopropoxy-9-oxoxanthene-2-carboxylic acid versus the nominal concentrations of the analyte displayed a linear relationship in the …
Number of citations: 1 www.sciencedirect.com
J Mori, T Hayashi, M Iwashima… - Biological and …, 2006 - jstage.jst.go.jp
… AH6809 (6-isopropoxy-9oxoxanthene-2-carboxylic acid) was obtained from Sigma Chemical Co. PEG-60 hydrogenated castor oil (HCO-60) was obtained from Nikko Chemical Co. All …
Number of citations: 38 www.jstage.jst.go.jp
LJ Janssen, T Tazzeo - Journal of Pharmacology and Experimental …, 2002 - ASPET
… -10(11H)-carboxy-(2-acetyl) hydrazine; 10 −5 M] but were antagonized by the less selective DP/EP 1 /EP 2 antagonist AH6809 (6-isopropoxy-9-oxoxanthene-2-carboxylic acid; 10 −5 M) …
Number of citations: 84 jpet.aspetjournals.org
TJ Jensen, OA Nedergaard - Journal of Pharmacology and Experimental …, 1999 - ASPET
… The EP receptor antagonist AH6809 (6-isopropoxy-9-oxoxanthene-2-carboxylic acid) did not alter the inhibitory effect of PGE 2 and sulprostone. AH6809 did not modulate the …
Number of citations: 20 jpet.aspetjournals.org
Y Hara, A Ike, R Tanida, M Okada… - Journal of Pharmacology …, 2009 - ASPET
… Blockade of prostaglandin (PG) E 2 or F 2α receptor by 6-isopropoxy-9-oxoxanthene-2-carboxylic acid (AH6809) or 9α, 15R-dihydroxy-11β-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,…
Number of citations: 15 jpet.aspetjournals.org
G Molderings, B Malinowska… - British journal of …, 1992 - Wiley Online Library
… inhibitory effect of prostaglandin E2 on the electrically-evoked tritium overflow was not altered by the EP,-receptor antagonist, AH 6809 (6-isopropoxy-9-oxoxanthene-2-carboxylic acid) …
Number of citations: 34 bpspubs.onlinelibrary.wiley.com
P Zhao, SG Waxman, BC Hains - Journal of Neuroscience, 2007 - Soc Neuroscience
… PD98059 and EP2 receptor blockade with AH6809 (6-isopropoxy-9-oxoxanthene-2-carboxylic acid) resulted in a decrease in hyperresponsiveness of dorsal horn neurons and partial …
Number of citations: 217 www.jneurosci.org
RJ Keery, P Lumley - British journal of pharmacology, 1988 - ncbi.nlm.nih.gov
… 1 The effect of AH6809 (6-isopropoxy-9-oxoxanthene-2-carboxylic acid) has been studied upon the anti-aggregatory and aggregatory actions of various agents on human platelets in …
Number of citations: 106 www.ncbi.nlm.nih.gov
T Peters, TS Mann, PJ Henry - Journal of Pharmacology and Experimental …, 2010 - ASPET
… E 2 (PGE 2 ) and butaprost [selective E-prostanoid (EP 2 ) receptor agonist], and blocked by parecoxib (cyclooxygenase 2 inhibitor) and 6-isopropoxy-9-oxoxanthene-2-carboxylic acid (…
Number of citations: 15 jpet.aspetjournals.org

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